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molecular formula C11H22N2 B8545140 2-[Ethyl(heptyl)amino]acetonitrile

2-[Ethyl(heptyl)amino]acetonitrile

Cat. No. B8545140
M. Wt: 182.31 g/mol
InChI Key: MKRWWCIFYXJCNC-UHFFFAOYSA-N
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Patent
US04544654

Procedure details

Suspend 1.2 g (0.032 moles) lithium aluminum hydride in 20 ml THF. Chill the suspension to -10° C. under a stream of N2. Slowly add 7.90 g (0.043 moles) 2-[ethyl(heptyl)amino]acetonitrile to the suspension. Stir for 2 hrs at ambient temperature. Quench the reaction mixture with Na2SO4 ·10H2O and H2O. Filter the quenched reaction mixture and evaporate the solvents to provide the title compound. (B.P.: 42°-45° C./0.015 mmHg).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].N#N.[CH2:9]([N:11]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:12][C:13]#[N:14])[CH3:10]>C1COCC1>[CH2:9]([N:11]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:12][CH2:13][NH2:14])[CH3:10] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
7.9 g
Type
reactant
Smiles
C(C)N(CC#N)CCCCCCC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 2 hrs at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench the reaction mixture with Na2SO4 ·10H2O and H2O
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
the quenched reaction mixture
CUSTOM
Type
CUSTOM
Details
evaporate the solvents

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(CCN)CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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